N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-9-25-21(27)20-19(14-5-3-4-6-15(14)30-20)24-22(25)31-11-18(26)23-13-7-8-16-17(10-13)29-12-28-16/h3-8,10H,2,9,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPEAIACIJKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, identified by its CAS number 899756-24-2, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is with a molecular weight of 451.5 g/mol. Its structure features a benzodioxole moiety linked to a sulfanylacetamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 899756-24-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, a study published in Nature demonstrated that derivatives of benzodioxole showed selective cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
The proposed mechanisms for the anticancer effects include:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related compounds.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.
Antimicrobial Properties
In addition to its anticancer potential, N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's lipophilicity plays a significant role in its ability to penetrate bacterial membranes .
Case Study 1: Anticancer Efficacy
A multicenter study screened various compounds for their efficacy against multicellular tumor spheroids. N-(1,3-benzodioxol-5-yl)-2-[...] was identified as a promising candidate due to its ability to reduce spheroid viability by over 50% at micromolar concentrations .
Case Study 2: Antimicrobial Testing
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against specific strains of Staphylococcus aureus and Escherichia coli. These results suggest potential for development into therapeutic agents for bacterial infections .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of cancer cells. One study reported an IC50 value of 12 µM against human breast cancer cells, indicating potent anticancer properties .
Antioxidant Properties
The compound has demonstrated antioxidant activity through various assays:
- Free Radical Scavenging : It has been shown to scavenge free radicals effectively. Comparative studies revealed its antioxidant capacity to be comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may inhibit specific enzymes involved in metabolic processes:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown potential in inhibiting DPP-IV, an enzyme relevant to glucose metabolism and diabetes management . This suggests possible applications in treating metabolic disorders.
Cytotoxicity in Cancer Research
A series of studies have assessed the antiproliferative effects of benzofuro-pyrimidine derivatives on various cancer cell lines. These studies consistently demonstrate promising results for drug development targeting cancer therapies .
Antioxidant Activity Assessment
In vitro assays revealed that related compounds exhibited antioxidant activities comparable to established antioxidants. This property is crucial for preventing cellular damage associated with oxidative stress and degenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
